Cas no 2566-39-4 (N-L-γ-GLUTAMYL-L-LEUCINE)

N-L-γ-Glutamyl-L-leucine is a dipeptide composed of L-glutamic acid and L-leucine linked via a γ-glutamyl bond. This compound is of interest in biochemical and pharmaceutical research due to its role as a potential precursor or intermediate in peptide synthesis and metabolic pathways. The γ-glutamyl linkage distinguishes it from conventional α-peptides, offering unique stability and resistance to enzymatic degradation. Its structural properties make it suitable for studies involving peptide transport, bioavailability, and enzymatic processing. The product is typically characterized by high purity and precise stereochemistry, ensuring reliability for research applications. Its utility extends to investigations of glutathione-related pathways and bioactive peptide design.
N-L-γ-GLUTAMYL-L-LEUCINE structure
N-L-γ-GLUTAMYL-L-LEUCINE structure
商品名:N-L-γ-GLUTAMYL-L-LEUCINE
CAS番号:2566-39-4
MF:C11H20N2O5
メガワット:260.29
MDL:MFCD00037213
CID:43179
PubChem ID:151023

N-L-γ-GLUTAMYL-L-LEUCINE 化学的及び物理的性質

名前と識別子

    • N-L-gamma-Glutamyl-L-leucine
    • (2S)-2-[[(4S)-4-Amino-5-hydroxy-5-oxopentanoyl]amino]-4-methylpentanoic acid
    • H-Glu(Leu-OH)-OH
    • H-Γ-GLU-LEU-OH
    • N-L-γ-Glutamyl-L-leucine
    • gamma-Glu-Leu
    • H-g-Glu-Leu-OH
    • L-A-GLUTAMYL-L-LEUCINE
    • N-L--GLUTAMYL-L-LEUCINE
    • Z3244606442
    • N-L-?-GLUTAMYL-L-LEUCINE
    • (S)-2-Amino-5-(((S)-1-carboxy-3-methylbutyl)amino)-5-oxopentanoic acid
    • MFCD00037213
    • HY-P4632
    • g-Glu-Leu
    • SCHEMBL234161
    • Q27136932
    • CHEBI:68433
    • h-gamma-glu-leu-oh
    • H-
    • CS-0655429
    • 2566-39-4
    • gamma-Glutamyl-leucine
    • A-Glu-Leu-OH
    • L-gamma-Glu-L-Leu
    • H--Glu-Leu-OH
    • L-gamma-glutamyl-L-leucine
    • gamma-Glutamylleucine
    • AKOS025401632
    • L-Leucine, N-L-gamma-glutamyl-
    • (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
    • AC-23913
    • N-L-γ-GLUTAMYL-L-LEUCINE
    • MDL: MFCD00037213
    • インチ: InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
    • InChIKey: MYFMARDICOWMQP-YUMQZZPRSA-N
    • ほほえんだ: CC(C[C@H](NC(CC[C@H](N)C(O)=O)=O)C(O)=O)C

計算された属性

  • せいみつぶんしりょう: 260.13700
  • どういたいしつりょう: 260.137222
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 9
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130
  • 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

  • 密度みつど: 1.238
  • ふってん: 550.6 °C at 760 mmHg
  • フラッシュポイント: 550.6 °C at 760 mmHg
  • 屈折率: 1.513
  • PSA: 129.72000
  • LogP: 0.88520

N-L-γ-GLUTAMYL-L-LEUCINE セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:2-8°C

N-L-γ-GLUTAMYL-L-LEUCINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G245140-100mg
N-L-γ-GLUTAMYL-L-LEUCINE
2566-39-4
100mg
$ 167.00 2023-09-07
Biosynth
FG108034-5000 mg
H-Glu(Leu-OH)-OH
2566-39-4
5g
$1,546.75 2023-01-04
eNovation Chemicals LLC
D127564-25mg
H-GAMMA-GLU-LEU-OH TFA salt
2566-39-4 98%
25mg
$218 2024-08-03
Biosynth
FG108034-2000 mg
H-Glu(Leu-OH)-OH
2566-39-4
2g
$711.48 2023-01-04
eNovation Chemicals LLC
D127564-25mg
H-GAMMA-GLU-LEU-OH TFA salt
2566-39-4 98%
25mg
$218 2025-02-19
1PlusChem
1P019GCL-250mg
H-γ-Glu-Leu-OH
2566-39-4 ≥95%
250mg
$246.00 2023-12-18
A2B Chem LLC
AV19909-50mg
H-γ-Glu-Leu-OH
2566-39-4 ≥95%
50mg
$40.00 2024-04-20
1PlusChem
1P019GCL-500mg
H-γ-Glu-Leu-OH
2566-39-4 ≥95%
500mg
$408.00 2023-12-18
MedChemExpress
HY-P4632-5mg
H-γ-Glu-Leu-OH
2566-39-4 99.67%
5mg
¥600 2024-07-24
eNovation Chemicals LLC
D127564-50mg
H-GAMMA-GLU-LEU-OH TFA salt
2566-39-4 98%
50mg
$238 2025-02-27

N-L-γ-GLUTAMYL-L-LEUCINE 関連文献

N-L-γ-GLUTAMYL-L-LEUCINEに関する追加情報

Comprehensive Guide to N-L-γ-GLUTAMYL-L-LEUCINE (CAS No. 2566-39-4): Properties, Applications, and Research Insights

N-L-γ-Glutamyl-L-leucine (CAS No. 2566-39-4) is a dipeptide compound formed by the conjugation of L-glutamic acid and L-leucine through a γ-glutamyl linkage. This unique structure endows it with notable biochemical properties, making it a subject of interest in nutritional science, cosmetic formulations, and biomedical research. With growing consumer awareness of peptide-based skincare and functional foods, this compound has garnered attention for its potential role in anti-aging, muscle recovery, and cellular hydration.

The γ-glutamyl bond in N-L-γ-Glutamyl-L-leucine distinguishes it from conventional α-linked peptides, offering enhanced stability against enzymatic degradation. This property aligns with current trends in sustainable bioactive ingredients, as researchers explore its applications in nutraceuticals and dermocosmetics. Studies suggest its ability to modulate glutathione metabolism, a hot topic linked to oxidative stress management—a key concern in today’s health-conscious society.

In the cosmetic industry, N-L-γ-Glutamyl-L-leucine is increasingly featured in hydrating serums and barrier repair products. Its molecular structure may support skin moisture retention, addressing frequent consumer searches for "long-lasting hydration" and "natural moisturizing factors." Additionally, its potential role in wound healing and collagen synthesis aligns with the booming demand for science-backed skincare solutions.

From a nutritional perspective, this dipeptide’s bioavailability and amino acid delivery mechanisms are under investigation for sports nutrition formulations. Athletes and fitness enthusiasts searching for "recovery peptides" or "muscle protein synthesis boosters" may find this compound relevant. Preliminary research indicates synergistic effects with other branched-chain amino acids (BCAAs), though further clinical validation is needed.

Quality standards for CAS No. 2566-39-4 emphasize high-purity synthesis via enzymatic catalysis or solid-phase peptide synthesis (SPPS). Analytical methods like HPLC and mass spectrometry ensure compliance with pharmaceutical-grade specifications. As regulatory frameworks evolve for bioactive peptides, manufacturers prioritize GRAS (Generally Recognized As Safe) status and eco-friendly production methods to meet global sustainability goals.

Future research directions for N-L-γ-Glutamyl-L-leucine include exploring its gut-brain axis interactions and immunomodulatory effects—areas gaining traction in personalized medicine. Its compatibility with vegan and clean-label trends further enhances its market potential. For researchers and formulators, understanding its structure-activity relationship remains critical to unlocking novel applications.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:2566-39-4)N-L-γ-GLUTAMYL-L-LEUCINE
A1147289
清らかである:99%/99%
はかる:1g/5g
価格 ($):238.0/862.0